molecular formula C40H42O16 B1257552 Gnemonoside A

Gnemonoside A

カタログ番号: B1257552
分子量: 778.7 g/mol
InChIキー: HJTMMHOPYFZLPA-VVCRPAOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gnemonoside A is a stilbenoid glycoside primarily isolated from Gnetum gnemon (melinjo), a plant indigenous to Southeast Asia. It belongs to the resveratrol-derived oligomer family, characterized by a 1,2-diaryldihydrobenzofuran skeleton with glycosylation at specific positions . Unlike its aglycone counterparts (e.g., gnetin C), gnemonoside A’s glycosylation may influence its bioavailability and bioactivity, making structural and functional comparisons with related compounds critical .

特性

分子式

C40H42O16

分子量

778.7 g/mol

IUPAC名

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-6-yl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C40H42O16/c41-16-28-32(46)34(48)36(50)39(55-28)52-24-7-3-18(4-8-24)1-2-19-11-26(45)31-27(12-19)54-38(30(31)21-13-22(43)15-23(44)14-21)20-5-9-25(10-6-20)53-40-37(51)35(49)33(47)29(17-42)56-40/h1-15,28-30,32-51H,16-17H2/b2-1+/t28-,29-,30+,32-,33-,34+,35+,36-,37-,38-,39-,40-/m1/s1

InChIキー

HJTMMHOPYFZLPA-VVCRPAOZSA-N

異性体SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

正規SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)O)OC7C(C(C(C(O7)CO)O)O)O

同義語

gnemonoside A

製品の起源

United States

類似化合物との比較

Structural Comparison with Similar Compounds

Gnemonoside A shares a core stilbenoid framework with other Gnetum-derived compounds but differs in substituents and glycosylation patterns. Key structural distinctions include:

Compound Core Structure Glycosylation Molecular Formula Key Functional Groups
Gnemonoside A 1,2-Diaryldihydrobenzofuran β-D-glucose at C-4 and C-7 C₃₄H₃₈O₁₆ (approx.)* Hydroxyl, glycosidic bonds
Gnetin C Resveratrol dimer (dihydrofuran) None C₃₂H₂₈O₁₀ Hydroxyl, double bonds
Gnemonoside D 1,2-Diaryldihydrobenzofuran β-D-glucose at C-7 C₃₄H₃₂O₁₁ Hydroxyl, glycosidic bonds
Resveratrol Monomeric stilbene None C₁₄H₁₂O₃ Hydroxyl, trans-stilbene

Key Structural Insights :

  • The dimeric structure of gnetin C confers greater rigidity and electron delocalization, which may enhance antioxidant activity via single-electron transfer (SET) mechanisms .
Genomic Stability and DNA Repair
  • Gnetin C : Significantly reduces DNA double-strand breaks (DSBs) by stabilizing H2AX and suppressing γH2AX foci formation. Prolongs lifespan in Msh2−/− mice by 30% .
  • Gnemonoside A: No observed inhibition of DSBs or H2AX stabilization in the same models, suggesting glycosylation may reduce bioactivity in DNA repair pathways .
Anti-Angiogenic Effects
  • Gnetin C and Gnetin L : Potently inhibit endothelial cell proliferation, migration, and tube formation (IC₅₀ < 10 µM). Suppress tumor angiogenesis in vivo by inactivating ERK1/2 .
  • Gnemonoside A: Minimal impact on endothelial cell functions at comparable concentrations, indicating reduced efficacy in angiogenesis-related pathways .
ACE Inhibitory Activity
  • Gnemonoside A and Gnetin C: Both dock into lisinopril-binding sites of ACE with comparable binding affinities (∆G ≈ −9.5 kcal/mol). Ethyl acetate extracts containing these compounds show IC₅₀ values of 9.77 × 10⁻⁸ µg/mL, rivaling synthetic inhibitors .
  • Resveratrol : Less effective (IC₅₀ ~10⁻⁶ µg/mL), highlighting the superiority of dimeric and glycosylated derivatives .
Antioxidant Capacity

Pharmacological and Clinical Relevance

  • Bioavailability: Glycosylation may reduce intestinal absorption of gnemonoside A compared to gnetin C, but enhance stability in circulation .
  • Therapeutic Potential: Gnemonoside A’s ACE inhibitory activity positions it as a candidate for hypertension management, while gnetin C’s dual anti-angiogenic and genomic stability effects make it promising for cancer prevention .

Q & A

Q. What are the primary methodologies for isolating and identifying Gnemonoside A in plant extracts?

Gnemonoside A is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation . Solvent extraction with ethanol or methanol is common, followed by fractionation using silica gel or reverse-phase columns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying its stereochemistry, particularly the glycosidic linkage and aglycone structure.

Q. How does Gnemonoside A modulate cellular pathways related to oxidative stress?

Experimental studies use in vitro models (e.g., RAW 264.7 macrophages or HepG2 cells) to assess antioxidant activity. Key assays include:

  • ROS scavenging : Measured via DCFH-DA fluorescence.
  • Nrf2/ARE pathway activation : Western blotting for Nrf2 nuclear translocation and qPCR for downstream genes (e.g., HO-1, NQO1).
  • Enzyme activity : SOD and CAT levels via spectrophotometry .

Q. What are the standard in vivo models for evaluating Gnemonoside A’s anti-inflammatory effects?

Murine models (e.g., LPS-induced sepsis in BALB/c mice) are widely used. Parameters include:

  • Pro-inflammatory cytokines : ELISA for TNF-α, IL-6, and IL-1β.
  • Histopathological analysis : Tissue sections stained with H&E to assess inflammation resolution.
  • Dosage : 10–50 mg/kg body weight administered orally or intraperitoneally .

Advanced Research Questions

Q. How do experimental variables (e.g., concentration, exposure time) affect Gnemonoside A’s induction of H2AX phosphorylation in genomic stability studies?

Key findings from dose-response experiments :

Concentration (μM)Exposure Time (h)H2AX Phosphorylation (Fold Change)
1.2531.8x
2.5243.5x
5.0244.2x
Higher concentrations (≥2.5 μM) and prolonged exposure (24h) significantly enhance γ-H2AX foci formation, indicating DNA damage response activation . Methodological considerations : Use immunofluorescence microscopy with anti-γ-H2AX antibodies and flow cytometry for quantification.

Q. How to resolve contradictions between Gnemonoside A’s pro-apoptotic effects in cancer cells and its cytoprotective role in normal cells?

  • Differential gene expression analysis : RNA-seq or microarray to compare Bax/Bcl-2 ratios and survival pathways (e.g., PI3K/Akt) in cancer vs. normal cell lines.
  • Context-dependent mechanisms : Test hypotheses using isogenic cell pairs (e.g., p53 wild-type vs. knockout) to isolate genetic factors .
  • Dosage thresholds : Cytoprotection often occurs at lower doses (1–10 μM), while apoptosis dominates at higher doses (>20 μM) .

Q. What statistical approaches are recommended for analyzing time-dependent effects of Gnemonoside A in longitudinal studies?

  • Mixed-effects models : Account for intra-subject variability in repeated measures (e.g., cytokine levels over 72h).
  • Survival analysis : Kaplan-Meier curves for in vivo toxicity studies.
  • Power analysis : Ensure sample sizes ≥8 per group to detect ≥1.5x fold changes (α=0.05, β=0.2) .

Q. How does Gnemonoside A interact with cytochrome P450 enzymes, and what are the implications for drug combination studies?

  • CYP inhibition assays : Use human liver microsomes with probe substrates (e.g., CYP3A4 with midazolam).
  • LC-MS/MS quantification : Monitor metabolite formation (e.g., 1’-OH midazolam).
  • Synergy screening : Check for potentiation of chemotherapeutics (e.g., doxorubicin) via CompuSyn software .

Methodological Best Practices

  • Data reproducibility : Include triplicate biological replicates and report %CV for key assays.
  • Negative controls : Use solvent-only groups to exclude extraction solvent effects.
  • Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。